molecular formula C14H11ClN2O2S B2574597 N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide CAS No. 2411237-09-5

N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide

Cat. No.: B2574597
CAS No.: 2411237-09-5
M. Wt: 306.76
InChI Key: NKDRFLCKOJLCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide: is a synthetic organic compound that features a benzofuran ring, a thiazole ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acids.

    Reduction: Dihydrothiazoles.

    Substitution: Various amides and thioamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the benzofuran and thiazole rings suggests possible antimicrobial, antifungal, and anticancer properties. Researchers are exploring its efficacy in inhibiting specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and structural features make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets in proteins, while the thiazole ring could form hydrogen bonds or coordinate with metal ions. The chloroacetamide group may act as an electrophile, reacting with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, which have important biological roles.

Uniqueness

N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide is unique due to the combination of the benzofuran and thiazole rings with the chloroacetamide group. This structural combination is not commonly found in other compounds, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-[[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-6-13(18)16-7-10-8-20-14(17-10)12-5-9-3-1-2-4-11(9)19-12/h1-5,8H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDRFLCKOJLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.